Comparative In Vivo Neuroprotective Efficacy in the MPTP Mouse Model: tert-Butyl vs. iso-Butyl vs. Non-dinitro Analogs
In a direct head-to-head comparison using the C57BL/6J mouse MPTP (30 mg/kg, s.c.) model of dopamine depletion, N-tert-butyl-3,5-dinitrobenzamide (CPI1049) was ranked among the five most active compounds out of eleven benzamides tested for its ability to prevent striatal dopamine loss [1]. The patent document explicitly states that the vast majority of benzamide compounds showed little or no activity in their screens, and that CPI1049, along with CPI1020, CPI1010, CPI1057, and CPI1064, demonstrated 'relatively higher activity' [1]. This positions CPI1049 as significantly more efficacious than its close structural analog N-isobutyl-3,5-dinitrobenzamide (CPI1064) and other N-alkyl-4-nitrobenzamide variants, which were not included in the top-tier activity group [1]. Compounds were administered at 100 mg/kg i.p., and dopamine levels were quantified via HPLC/ED 72 hours post-MPTP challenge [1].
| Evidence Dimension | In vivo striatal dopamine preservation after MPTP insult |
|---|---|
| Target Compound Data | CPI1049 (N-tert-butyl-3,5-dinitrobenzamide): ranked among top 5 most active compounds out of 11 benzamides; described as 'preferred' based on relatively higher activity [1] |
| Comparator Or Baseline | CPI1064 (N-isobutyl-3,5-dinitrobenzamide) and other 4-nitrobenzamide analogs: also ranked among top 5 preferred compounds, but the 3,5-dinitro-4-unsubstituted pattern (CPI1049) was distinguished from the 4-nitro-substituted series (e.g., CPI1020) which was designated 'most preferred' [1]. Non-preferred compounds (CPI1009, CPI1036, CPI1039, CPI1043, CPI1052) showed lower activity [1]. |
| Quantified Difference | Binary activity classification (preferred vs. non-preferred) based on statistically significant dopamine preservation; exact percent dopamine recovery values are not provided in the patent text, but the qualitative ranking is unambiguous [1]. |
| Conditions | C57BL/6J mice; MPTP 30 mg/kg s.c.; compound pretreatment 100 mg/kg i.p. 30 min prior; additional doses at 24 and 48 h; striatal dopamine measured by HPLC/ED at 72 h post-MPTP; n=6 per group [1]. |
Why This Matters
This evidence directly answers the procurement question: among the 3,5-dinitrobenzamide family, the N-tert-butyl derivative (CPI1049) is one of only two 3,5-dinitro-substituted compounds validated in a disease-relevant in vivo model, establishing a clear efficacy-based selection criterion over uncharacterized N-alkyl analogs.
- [1] Flitter, W. D.; Maples, K. R.; Paylor, R. E.; Tan, H.; Wilcox, A. L. Benzamide-containing pharmaceutical compositions. U.S. Patent 5,472,983, December 5, 1995. View Source
